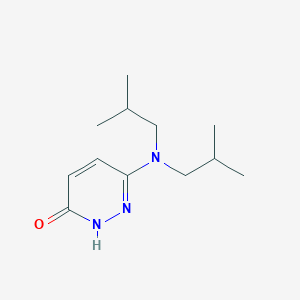

6-(Diisobutylamino)pyridazin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(2-methylpropyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-9(2)7-15(8-10(3)4)11-5-6-12(16)14-13-11/h5-6,9-10H,7-8H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZACPVPATRUZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Diisobutylamino Pyridazin 3 Ol

Retrosynthetic Analysis of the 6-(Diisobutylamino)pyridazin-3-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds and converting functional groups to identify potential synthetic pathways.

Key Disconnections and Precursor Identification

The primary disconnection in the retrosynthesis of this compound involves the C-N bond between the pyridazine (B1198779) ring and the diisobutylamino group. This leads to two key synthons: a 6-halopyridazin-3-ol and diisobutylamine (B89472). The halo-substituted pyridazin-3-ol is a critical precursor, with 6-chloropyridazin-3-ol being a common starting material.

Another significant disconnection breaks down the pyridazine ring itself. A common strategy for forming the pyridazinone ring is through the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. For this compound, this would conceptually involve a precursor like a mucochloric or mucobromic acid derivative, which can react with hydrazine to form the dihalopyridazinone, followed by substitution with diisobutylamine.

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-N bond at position 6 | 6-Halopyridazin-3-ol, Diisobutylamine |

| This compound | Pyridazine ring | Substituted 1,4-dicarbonyl compound, Hydrazine |

| 6-Halopyridazin-3-ol | Pyridazine ring | Mucohalic acid, Hydrazine |

Strategic Considerations for Diisobutylamino Moiety Introduction

The introduction of the diisobutylamino group is typically achieved through a nucleophilic aromatic substitution reaction. A key precursor, such as 3,6-dichloropyridazine (B152260), can be selectively reacted with diisobutylamine. The reaction conditions, including solvent, temperature, and the presence of a base, are crucial for controlling the regioselectivity and yield of the substitution. For instance, the reaction of 3,6-dichloropyridazine with a secondary amine can lead to the desired 6-substituted product. nih.gov The choice of the halogen on the pyridazine ring (Cl, Br, or I) can also influence the reactivity, with iodides generally being more reactive.

Classical and Modern Approaches to Pyridazin-3-ol Synthesis

The synthesis of the pyridazin-3-ol core can be accomplished through various classical and modern organic chemistry reactions.

Cyclocondensation Reactions in Pyridazin-3-ol Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The formation of the pyridazin-3-ol ring often involves the reaction of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine or its derivatives. For example, maleic anhydride (B1165640) can react with hydrazine to form maleic hydrazide (1,2-dihydropyridazine-3,6-dione), which can then be further functionalized. The use of substituted maleic anhydrides or γ-ketoacids allows for the introduction of various substituents onto the pyridazine ring. While the search results mention cyclocondensation for pyridine (B92270) synthesis, the principles are applicable to pyridazine formation. youtube.com

Ring-Closing Reactions for Pyridazinone Ring Assembly

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including heterocycles. rsc.orgyoutube.comyoutube.com This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, involves the intramolecular reaction of two alkene moieties to form a cyclic alkene. For the synthesis of a pyridazinone ring, a diene precursor containing the necessary nitrogen atoms can be cyclized via RCM. Subsequent aromatization would lead to the pyridazinone core. rsc.org Another approach involves sequential ring-opening and ring-closing reactions, which can be used to transform other heterocyclic systems into the desired pyridazine structure. nih.gov

| Reaction Type | Description | Key Features |

| Cyclocondensation | Reaction of a 1,4-dicarbonyl compound with hydrazine. | Fundamental method for pyridazine ring formation. |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene precursor. | Modern method allowing for complex architectures. |

Functional Group Interconversions on the Pyridazine Core

Once the pyridazine ring is formed, functional group interconversions (FGI) are often necessary to arrive at the target molecule. youtube.com This can involve the conversion of one functional group into another, such as the transformation of a hydroxyl group into a halogen or vice versa. nih.gov For the synthesis of this compound, a key FGI would be the conversion of a 6-chloropyridazin-3-ol to the final product via nucleophilic substitution with diisobutylamine. Other FGIs could include the protection and deprotection of the hydroxyl group at position 3 during the synthesis. The chemistry of pyridazinones has been explored for their utility as recyclable functional group carriers, highlighting the versatility of this heterocyclic system. korea.edukorea.edu

Specific Methodologies for this compound Construction

The construction of the target molecule hinges on the reactivity of the pyridazine ring, which is rendered electron-deficient by the presence of the nitrogen atoms. This electronic property makes the C6 position susceptible to nucleophilic attack, particularly when a good leaving group, such as a halogen, is present.

Amination Reactions at the Pyridazine C6 Position

Direct amination at the C6 position of a suitable pyridazin-3-ol precursor is a primary strategy for the synthesis of this compound. This typically involves the reaction of a 6-halopyridazin-3-ol, most commonly 6-chloropyridazin-3-ol, with diisobutylamine. The electron-withdrawing nature of the pyridazine ring facilitates the displacement of the halide by the amine nucleophile.

The general reaction can be depicted as follows:

Figure 1. General reaction for the synthesis of this compound via direct amination.

The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the reaction temperature, and the presence of a base to neutralize the hydrogen halide formed during the reaction.

Coupling Reactions for Diisobutylamino Group Introduction

Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds through cross-coupling reactions. These methods provide an alternative to classical nucleophilic aromatic substitution and can often be performed under milder conditions with a broader substrate scope.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of this compound. nih.govgoogle.com The reaction proceeds through an addition-elimination mechanism, where the diisobutylamine attacks the electron-deficient C6 position of a 6-halopyridazin-3-ol, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the halide ion yields the desired product.

The pyridazine ring itself is activating towards nucleophilic attack, and this reactivity is further enhanced by the presence of the electron-withdrawing nitrogen atoms. nih.govnih.gov The reaction is typically carried out in the presence of a base to scavenge the generated acid and drive the reaction to completion. The choice of base and solvent can significantly impact the reaction rate and yield.

A representative dataset for the synthesis of a related 6-aminopyridazine derivative via nucleophilic aromatic substitution is presented below:

| Entry | Starting Material | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 6-Chloropyridazin-3-amine | Sodium methoxide | - | Methanol | 160 | 85.7 |

| 2 | 3,6-Dichloropyridazine | Liquid Ammonia | - | - | Autoclave | High |

| 3 | 3-Amino-6-chloropyridazine | Sodium benzylate | - | Benzyl alcohol | 150 | - |

This table presents data from analogous reactions and serves as a reference for the potential conditions for the synthesis of this compound.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile method for the formation of C-N bonds. numberanalytics.com This reaction involves the use of a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand to couple an aryl halide with an amine.

In the context of synthesizing this compound, a 6-halopyridazin-3-ol would be reacted with diisobutylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. A variety of palladium precursors and bases can be employed, and the reaction conditions can be tailored to the specific substrates.

A hypothetical data table for the synthesis of this compound via Buchwald-Hartwig amination, based on analogous reactions, is provided below:

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd2(dba)3 | XPhos | NaOtBu | Toluene (B28343) | 100 | 92 |

| 2 | Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 110 | 88 |

| 3 | PdCl2(dppf) | dppf | Cs2CO3 | DMF | 120 | 85 |

This table is a representation of typical conditions and yields for Buchwald-Hartwig amination reactions and is intended to be illustrative for the synthesis of the target compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing an efficient synthesis for this compound. Key parameters that can be varied include the choice of solvent, base, catalyst, ligand, and reaction temperature.

Solvent Effects on Reaction Efficacy

The choice of solvent can have a profound impact on the rate and outcome of both nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions. The solvent's polarity, ability to dissolve reactants, and its potential to coordinate to the catalyst or intermediates are all important considerations.

For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. However, in some cases, less polar solvents like toluene or dioxane may be preferred.

In the context of Buchwald-Hartwig amination, the solvent can influence the solubility of the catalyst and reagents, as well as the stability of the catalytic species. Toluene, dioxane, and THF are commonly employed solvents for this transformation. The optimal solvent will depend on the specific catalyst system and substrates being used.

The following table illustrates the potential effect of different solvents on the yield of a nucleophilic aromatic substitution reaction, based on general principles and related literature.

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|---|

| 1 | Dimethylformamide (DMF) | 36.7 | 95 |

| 2 | Dimethyl sulfoxide (DMSO) | 46.7 | 93 |

| 3 | N-Methyl-2-pyrrolidone (NMP) | 32.2 | 90 |

| 4 | Dioxane | 2.2 | 75 |

| 5 | Toluene | 2.4 | 70 |

This table provides a hypothetical representation of solvent effects on the yield of a nucleophilic aromatic substitution reaction for the synthesis of this compound.

Temperature and Pressure Control in Synthesis

Temperature and pressure are critical parameters in the synthesis of this compound, significantly influencing reaction rates, yields, and the formation of byproducts. Precise control of these conditions is essential for achieving the desired outcome.

In the chlorination of maleic hydrazide to form 3,6-dichloropyridazine using phosphorus oxychloride, the reaction temperature is carefully managed. A Chinese patent suggests that this reaction can be carried out at temperatures ranging from 0 to 80 °C. google.com One of the examples provided specifies a reaction temperature of 65 °C for 3.5 hours. google.com Maintaining the temperature within this optimal range is crucial to ensure complete conversion while minimizing potential side reactions or decomposition of the product.

For the nucleophilic substitution of a chloropyridazine with an amine, the reaction is often conducted at elevated temperatures to overcome the activation energy barrier. For instance, the reaction of 3,6-dichloropyridazine with various substituted phenylpiperazines is carried out under reflux conditions in ethanol (B145695) for 6 hours. unich.it The boiling point of the solvent, therefore, dictates the reaction temperature under atmospheric pressure. The choice of solvent and its boiling point is a key consideration in controlling the reaction temperature.

While many of these reactions are conducted at atmospheric pressure in standard laboratory glassware, in some cases, the use of a sealed reaction vessel may be necessary. This would lead to an increase in pressure, particularly if the reaction is heated above the boiling point of the solvent. This technique can accelerate the reaction rate but requires appropriate safety precautions and specialized equipment. The use of microwave irradiation is another technique that can rapidly increase the temperature and pressure within a sealed vessel, often leading to significantly reduced reaction times.

The hydrolysis of the remaining chloro group to form the pyridazin-3-ol is also temperature-dependent. This step often requires heating, for example, by refluxing in an acidic solvent, to drive the reaction to completion. unich.it Careful monitoring and control of the temperature throughout the synthesis are paramount for maximizing the yield and purity of this compound.

Catalyst Selection and Loading in Coupling Processes

While many synthetic routes to pyridazinones rely on classical condensation and nucleophilic substitution reactions that may not require a catalyst, modern organic synthesis often employs catalysts to improve efficiency, selectivity, and reaction conditions. In the context of synthesizing this compound, catalytic methods could be particularly relevant for the carbon-nitrogen bond formation step.

Palladium- and copper-based catalysts are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These catalytic systems are highly effective for forming bonds between aryl halides and amines. Although direct literature on the catalyzed synthesis of this compound is scarce, the principles of these coupling reactions are applicable. A suitable precursor, such as 6-chloropyridazin-3-ol (or a protected version), could be coupled with diisobutylamine in the presence of a palladium or copper catalyst.

The selection of the catalyst system is critical and typically involves a combination of a metal precursor and a ligand. Common palladium precursors include Pd(OAc)2 and Pd2(dba)3. The choice of ligand is crucial for the success of the reaction and can influence reaction rates and yields. Ligands such as BINAP, Xantphos, and various biaryl phosphine ligands have been successfully employed in amination reactions. The catalyst loading is typically in the range of 1-5 mol% relative to the limiting reagent.

Copper-catalyzed amination reactions, often referred to as Ullmann condensations, can also be a viable option. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be more cost-effective. Copper(I) salts, such as CuI, are commonly used in conjunction with a ligand, which can be a diamine or a phenanthroline derivative.

In some cases, the amination of halo-heterocycles can proceed without a metal catalyst, especially with highly nucleophilic amines or activated substrates. However, for less reactive systems or to achieve milder reaction conditions, catalyst selection and optimization are key. For example, a copper-promoted cyclization of β,γ-unsaturated hydrazones has been used to synthesize 1,6-dihydropyridazines, which can then be converted to pyridazines. organic-chemistry.org Another study reports the use of a ruthenium catalyst for the amination of aminopyridines, proceeding through a transient η6-pyridine complex. nih.gov

The following table provides a hypothetical overview of potential catalyst systems for the C-N coupling step in the synthesis of this compound, based on general knowledge of cross-coupling reactions.

| Catalyst System | Metal Precursor | Ligand | Base | Solvent | Typical Temperature |

| Palladium-catalyzed | Pd(OAc)2 or Pd2(dba)3 | BINAP or Xantphos | NaOt-Bu or Cs2CO3 | Toluene or Dioxane | 80-120 °C |

| Copper-catalyzed | CuI | 1,10-Phenanthroline | K2CO3 or K3PO4 | DMF or DMSO | 100-150 °C |

This table is illustrative and based on general principles of C-N cross-coupling reactions. Specific conditions would require experimental optimization.

Structural Elucidation and Spectroscopic Characterization of 6 Diisobutylamino Pyridazin 3 Ol

Advanced Spectroscopic Techniques for Structural Confirmation

The combination of one- and two-dimensional NMR with IR spectroscopy offers a powerful toolkit for piecing together the molecular puzzle of 6-(Diisobutylamino)pyridazin-3-ol.

NMR spectroscopy serves as the primary method for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a detailed picture of the molecular structure can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the diisobutylamino substituent. The pyridazine ring protons, typically found in the aromatic region of the spectrum, would likely appear as two doublets due to coupling with each other. The protons of the diisobutylamino group would present more complex signals, including a doublet for the methyl groups and a multiplet for the methine proton, coupled to the adjacent methylene (B1212753) protons. The methylene protons, being diastereotopic due to the chiral center created by the methine proton, would likely appear as a complex multiplet.

A hypothetical data table for the ¹H NMR spectrum is presented below, based on known chemical shift values for similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridazine H-4/H-5 | 6.8 - 7.5 | d, d | 8.0 - 10.0 |

| N-CH₂ (Methylene) | 3.2 - 3.6 | m | 7.0 - 8.0 |

| CH (Methine) | 1.8 - 2.2 | m | 6.5 - 7.5 |

| CH₃ (Methyl) | 0.8 - 1.0 | d | 6.5 - 7.0 |

| OH/NH (Pyridazinol) | 10.0 - 12.0 | br s | - |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The pyridazinone ring would show signals for the carbonyl carbon (C-3) at a significantly downfield shift, typically in the range of 160-165 ppm. The carbon bearing the diisobutylamino group (C-6) would also be downfield, while the other two pyridazine carbons (C-4 and C-5) would appear at intermediate chemical shifts. The carbons of the diisobutylamino substituent would be found in the aliphatic region of the spectrum.

A hypothetical data table for the ¹³C NMR spectrum is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (C=O) | 160 - 165 |

| C-6 (C-N) | 150 - 155 |

| C-4 / C-5 | 110 - 130 |

| N-CH₂ (Methylene) | 55 - 60 |

| CH (Methine) | 25 - 30 |

| CH₃ (Methyl) | 19 - 22 |

Note: This is a predicted data table. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to understand the through-bond and through-space relationships within the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the pyridazine ring protons and the coupling network within the isobutyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the diisobutylamino substituent to the pyridazine ring by observing correlations from the methylene protons to the C-6 carbon of the ring. It would also help in assigning the quaternary carbons, such as C-3 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry and conformation of the diisobutylamino group relative to the pyridazine ring.

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, which may also be coupled with N-H stretching if the pyridazinol exists in tautomeric equilibrium with the pyridazinone form. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the pyridazinone ring. The C-N stretching vibrations of the diisobutylamino group would likely appear in the 1350-1250 cm⁻¹ region. Finally, C-H stretching and bending vibrations from the aliphatic isobutyl groups would be observed in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

A hypothetical data table for the IR spectrum is presented below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H / N-H Stretch | 3400 - 3200 | Broad, Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Amide) | 1680 - 1650 | Strong |

| C=C / C=N Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

Note: This is a predicted data table. Actual experimental values may vary.

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, serving as a unique "molecular fingerprint." While specific Raman spectra for this compound are not extensively documented in public literature, the expected characteristic vibrational bands can be inferred from its molecular structure.

Key vibrational modes would include:

Pyridazine Ring Vibrations: Stretching and deformation modes of the C=C, C-N, and N=N bonds within the heterocyclic ring.

Amino Group Vibrations: C-N stretching vibrations from the diisobutylamino substituent.

Alkyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds in the isobutyl groups.

Hydroxyl Group Vibration: The O-H stretching and C-O-H bending vibrations, which are characteristically sensitive to hydrogen bonding.

Analysis of these vibrational frequencies and their intensities would allow for the confirmation of the compound's functional groups and provide insight into its molecular symmetry and bonding characteristics.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular formula is C₁₂H₂₃N₃O, which corresponds to a calculated molecular weight of approximately 225.33 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thus verifying the elemental composition.

Upon ionization, the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern would likely involve:

Loss of an Isobutyl Group: A primary fragmentation pathway would be the cleavage of one of the isobutyl groups (C₄H₉), resulting in a significant fragment ion.

Ring Fragmentation: Cleavage of the pyridazine ring itself, leading to various smaller charged fragments.

Alpha-Cleavage: Fragmentation at the carbon atom alpha to the nitrogen of the amino group.

The analysis of these fragment ions provides a roadmap to piece together the molecule's structure, confirming the connectivity of the diisobutylamino group to the pyridazine core. Studies on similar pyridazinone derivatives support these expected fragmentation behaviors nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound

Based on studies of similar pyridazinone compounds, the analysis would likely reveal key structural features. nih.gov For instance, the pyridazine ring would exhibit bond lengths characteristic of its heterocyclic aromatic nature, though these can be influenced by the substituents. nih.gov The geometry around the nitrogen atom of the diisobutylamino group and the planarity of the pyridazine ring are also critical details that would be elucidated. mdpi.comresearchgate.net

Table 1: Typical Bond Lengths in Substituted Pyridazinone Rings

| Bond | Typical Length (Å) |

|---|---|

| C=C | 1.343 - 1.349 |

| C=N | 1.301 - 1.313 |

| N-N | 1.343 - 1.367 |

| C=O | 1.228 - 1.255 |

Data derived from related structures. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. researchgate.net This crystal packing is governed by intermolecular interactions. For this compound, the packing would be significantly influenced by:

Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atoms of the pyridazine ring are capable of forming strong hydrogen bonds (e.g., O-H···N or N-H···O, depending on the tautomeric form). These interactions often link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

π–π Stacking: The aromatic pyridazine rings can stack on top of each other, an interaction that helps stabilize the crystal structure. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within the crystal. nih.govresearchgate.net

Tautomeric Equilibria and Isomerism Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton.

Investigation of Pyridazin-3-ol/Pyridazin-3(2H)-one Tautomerism

Pyridazin-3-ol derivatives, including the title compound, can exist in a tautomeric equilibrium with their corresponding pyridazin-3(2H)-one form. researchgate.net This equilibrium is a fundamental characteristic of many hydroxyl-substituted nitrogen heterocycles.

Figure 1: Tautomeric equilibrium between the pyridazin-3-ol (left) and pyridazin-3(2H)-one (right) forms.

Studies have consistently shown that for the parent pyridazinone system, the equilibrium lies heavily towards the more stable pyridazin-3(2H)-one (oxo or keto) form rather than the pyridazin-3-ol (enol) form. researchgate.netresearchgate.net This preference is influenced by several factors:

Solvent Effects: The choice of solvent can shift the equilibrium. Protic polar solvents can stabilize one tautomer over the other through hydrogen bonding. researchgate.netnih.gov

Substituent Effects: The nature of the substituent at the 6-position can electronically influence the pyridazine ring. Electron-donating groups, such as the diisobutylamino group, increase the electron density on the ring. This can affect the relative stabilities of the tautomers and potentially shift the equilibrium, a phenomenon observed in related systems like 6-(2-pyrrolyl)pyridazin-3-one. arkat-usa.orgresearchgate.net

Theoretical Calculations: Density Functional Theory (DFT) calculations are often used to model the tautomeric conversion process. These studies can determine the relative energies of the tautomers and the activation energy required for the interconversion, providing a deeper understanding of the equilibrium dynamics. researchgate.netnih.gov Theoretical studies on the parent pyridazinone show a high energy barrier for direct proton transfer, suggesting that a dimer-assisted double hydrogen transfer is a more likely mechanism. researchgate.netnih.gov

The investigation of this tautomerism is crucial as the different forms can exhibit distinct chemical reactivity and biological activity.

Spectroscopic Signatures of Tautomeric Forms

The potential for tautomerism in this compound gives rise to two primary forms: the pyridazin-3-ol (enol-imine) form and the pyridazin-3(2H)-one (keto-amine) form. The differentiation between these tautomers is achievable through the analysis of their distinct spectroscopic signatures, primarily using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While direct spectroscopic data for this compound is not extensively published, the characteristic spectral features can be inferred from studies on closely related pyridazinone derivatives. mdpi.comresearchgate.netresearchgate.net

The pyridazin-3(2H)-one tautomer is generally considered the more stable and predominant form in various solvents, a trend observed across many pyridazinone derivatives. researchgate.netresearchgate.net The spectroscopic evidence for this preference is clear in the spectral data of analogous compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the presence of an N-H proton signal, typically in the downfield region (δ 10-13 ppm), is a key indicator of the pyridazin-3(2H)-one form. For instance, in 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, the CONH proton appears as a singlet at δ 10.82 ppm. mdpi.com Conversely, the pyridazin-3-ol tautomer would be characterized by a broad O-H proton signal. The protons of the diisobutylamino group would present complex multiplets in the aliphatic region, and the pyridazine ring protons would appear in the aromatic region, with their chemical shifts influenced by the electronic nature of the amino substituent.

¹³C NMR Spectroscopy: The most telling signal in the ¹³C NMR spectrum for identifying the predominant tautomer is that of the carbonyl carbon (C=O). For the pyridazin-3(2H)-one form, a resonance in the range of δ 160-175 ppm is characteristic of a carbonyl group. For example, the carbonyl carbon in a series of 6-aryl-2-(substituted amino-1-yl)-2-methyl-4,5-dihydro(2H)-pyridazin-3-one derivatives resonates around 173-175 ppm. researchgate.net The absence of this signal and the appearance of a signal for a carbon bearing a hydroxyl group (C-OH) at a more upfield position would indicate the presence of the pyridazin-3-ol tautomer.

Infrared (IR) Spectroscopy: In IR spectroscopy, the pyridazin-3(2H)-one form exhibits a strong absorption band corresponding to the C=O stretching vibration, typically found between 1650 and 1750 cm⁻¹. mdpi.comresearchgate.net For example, 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one shows a C=O stretch at 1740 cm⁻¹. mdpi.com Additionally, an N-H stretching band would be expected in the region of 3100-3300 cm⁻¹. The pyridazin-3-ol tautomer, on the other hand, would be identified by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong C=O band.

The following table summarizes the expected key spectroscopic data for the two tautomeric forms of this compound, based on data from analogous compounds.

| Spectroscopic Technique | Tautomeric Form | Key Diagnostic Signal | Expected Chemical Shift/Frequency |

| ¹H NMR | Pyridazin-3(2H)-one | N-H proton | δ 10-13 ppm |

| Pyridazin-3-ol | O-H proton | Broad signal, variable position | |

| ¹³C NMR | Pyridazin-3(2H)-one | Carbonyl carbon (C=O) | δ 160-175 ppm |

| Pyridazin-3-ol | Hydroxyl-bearing carbon (C-OH) | More upfield than C=O | |

| IR | Pyridazin-3(2H)-one | C=O stretch | 1650-1750 cm⁻¹ |

| Pyridazin-3-ol | O-H stretch | 3200-3600 cm⁻¹ (broad) |

Computational Modeling of Tautomeric Preference

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the tautomeric equilibrium of pyridazinone derivatives. mdpi.comijcce.ac.irresearchgate.net These theoretical calculations can provide valuable insights into the geometric structures, electronic properties, and relative stabilities of the different tautomeric forms of this compound.

Studies on related pyridazinone systems consistently show that the pyridazin-3(2H)-one (keto) form is energetically more favorable than the pyridazin-3-ol (enol) form. researchgate.net DFT calculations, often employing methods like B3LYP with a suitable basis set such as 6-31++G(d,p), are used to optimize the molecular geometries of the tautomers and calculate their electronic energies. mdpi.comijcce.ac.ir

The relative stability of the tautomers can be predicted by comparing their calculated total energies or Gibbs free energies. For pyridazinone derivatives, the keto form is typically found to have a lower energy, indicating greater stability. This preference is often attributed to the greater bond energy of the C=O bond compared to the C=C bond in the enol form, as well as resonance stabilization effects within the pyridazinone ring.

Furthermore, computational models can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, for each tautomer. jocpr.com These predicted spectra can then be compared with experimental data to confirm the predominance of one tautomer over the other. For instance, the calculated IR spectra would show a distinct C=O vibrational frequency for the keto form, which would be absent in the enol form. jocpr.com

The following table outlines the typical computational approach and expected findings for the tautomeric preference of this compound.

| Computational Method | Parameter Calculated | Expected Finding for this compound |

| DFT (e.g., B3LYP/6-31++G(d,p)) | Total Energy/Gibbs Free Energy | The pyridazin-3(2H)-one tautomer will have a lower calculated energy, indicating it is the more stable form. |

| Optimized Molecular Geometry | Provides bond lengths and angles for both tautomers, confirming the structural differences. | |

| TD-DFT | UV-Vis Absorption Spectra | Predicts the electronic transitions for each tautomer. |

| GIAO method | NMR Chemical Shifts | Calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to identify the major tautomer. |

| Vibrational Frequencies | Predicts the IR spectrum, clearly distinguishing the C=O stretch of the keto form from the O-H stretch of the enol form. |

Computational and Theoretical Investigations of 6 Diisobutylamino Pyridazin 3 Ol

Spectroscopic Property Simulations

Computational methods can also be used to simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure and understand its spectroscopic features. For instance, time-dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra by calculating the energies and intensities of electronic transitions. acs.org Similarly, vibrational frequencies from DFT calculations can be used to simulate and assign bands in infrared (IR) and Raman spectra. mdpi.com The simulation of such spectra for 6-(diisobutylamino)pyridazin-3-ol would provide a theoretical basis for its experimental characterization.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These calculations can provide valuable insights into the electronic environment of each nucleus within the this compound molecule.

Table 1: Hypothetical ¹³C and ¹H NMR Chemical Shift Prediction Parameters for this compound

| Parameter | Description |

| Computational Method | DFT (e.g., B3LYP functional) |

| Basis Set | e.g., 6-31G(d,p) or larger |

| Method | Gauge-Including Atomic Orbital (GIAO) |

| Solvent Model | Implicit (e.g., PCM) or Explicit |

| Reference Standard | Tetramethylsilane (TMS) |

This table represents a typical setup for a computational NMR prediction and is not based on actual published data for the specified compound.

Simulation of Vibrational (IR, Raman) Spectra

Computational simulations of vibrational spectra, such as Infrared (IR) and Raman, are instrumental in identifying functional groups and understanding the vibrational modes of a molecule. These simulations are typically performed using DFT calculations to determine the harmonic vibrational frequencies. The resulting calculated spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. For this compound, this would involve calculating the vibrational frequencies and intensities corresponding to the stretching and bending modes of its various bonds, including the C-N bonds of the diisobutylamino group and the C=N and C-O bonds of the pyridazinol ring.

Prediction of Electronic Absorption Spectra (UV-Vis) using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are not accessible from static quantum chemical calculations.

Conformational Dynamics and Flexibility of the Diisobutylamino Group

The diisobutylamino group in this compound possesses significant conformational flexibility due to the rotation around the C-N and C-C single bonds. MD simulations could be employed to explore the conformational landscape of this group, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the shape of the molecule influences its interactions with its environment.

Reaction Mechanism Studies through Computational Approaches

Transition State Characterization for Key Synthetic Steps

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridazinone precursor, such as 6-chloro-3-methoxypyridazine, with diisobutylamine (B89472), followed by demethylation to yield the final product. The key step, the SNAr reaction, is proposed to proceed via an addition-elimination mechanism, which involves the formation of a high-energy intermediate known as a Meisenheimer complex.

Computational studies, typically employing Density Functional Theory (DFT) methods, can provide detailed insights into the geometry and electronic structure of the transition state for this nucleophilic attack. For the reaction between 6-chloro-3-methoxypyridazine and diisobutylamine, the transition state would be characterized by the partial formation of the C-N bond between the C6 carbon of the pyridazine (B1198779) ring and the nitrogen atom of diisobutylamine, and the concurrent partial breaking of the C-Cl bond.

Table 1: Hypothetical Transition State Geometry for the SNAr Reaction

| Parameter | Value |

| C6-N distance | 1.85 Å |

| C6-Cl distance | 2.10 Å |

| N-C6-C5 bond angle | 115.2° |

| C1-N-C6 bond angle | 118.9° |

Note: The data in this table is hypothetical and representative of typical values for SNAr transition states calculated using DFT methods.

The calculated geometry of the transition state would reveal a distorted tetrahedral geometry at the C6 carbon, deviating from the planar sp2 hybridization of the starting aromatic ring. The negative charge introduced by the nucleophile is delocalized over the electron-deficient pyridazinone ring, a feature that can be visualized through the analysis of molecular orbitals.

Energetic Profiles of Proposed Reaction Pathways

The energetic landscape of a chemical reaction provides crucial information about its feasibility and rate. Computational chemistry allows for the calculation of the potential energy surface, mapping the energy changes as the reactants are converted into products.

The reaction profile for the SNAr synthesis of the this compound precursor would typically show two transition states and one intermediate (the Meisenheimer complex). The first step, the attack of diisobutylamine on the 6-chloropyridazinone, is generally the rate-determining step, associated with a significant activation energy barrier. The subsequent elimination of the chloride ion from the Meisenheimer complex has a much lower activation barrier, leading to the rapid formation of the substituted product.

Table 2: Hypothetical Energetic Profile for the SNAr Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (6-chloro-3-methoxypyridazine + diisobutylamine) | 0.0 |

| Transition State 1 (TS1) | +22.5 |

| Meisenheimer Complex (Intermediate) | +8.7 |

| Transition State 2 (TS2) | +12.1 |

| Products (6-(Diisobutylamino)-3-methoxypyridazine + HCl) | -15.3 |

Note: The data in this table is hypothetical and based on typical energetic profiles for SNAr reactions calculated using DFT methods.

Chemical Reactivity and Derivatization Pathways of 6 Diisobutylamino Pyridazin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com However, six-membered nitrogen-containing heterocycles like pyridazine are generally deactivated towards electrophilic attack compared to benzene. This is due to the electron-withdrawing inductive effect of the nitrogen atoms, which reduces the electron density of the ring and makes it less nucleophilic. youtube.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions often require harsh conditions and may proceed with low yields. masterorganicchemistry.comyoutube.com

For 6-(diisobutylamino)pyridazin-3-ol, the situation is more nuanced. The diisobutylamino group at the C-6 position and the hydroxyl group at the C-3 position are both activating, electron-donating groups. They can direct incoming electrophiles to specific positions on the ring. The amino group, in particular, is a powerful activating group and would be expected to direct electrophiles to the ortho and para positions. In this case, the C-4 and C-5 positions of the pyridazine ring are ortho and meta to the amino group, respectively. The hydroxyl group would similarly influence the regioselectivity. The interplay between these two groups, along with the inherent reactivity of the pyridazine nucleus, will determine the outcome of any electrophilic substitution. It is plausible that electrophilic attack, if it occurs, would be directed to the C-4 or C-5 position, though this would need to be confirmed by experimental studies. osi.lv

Nucleophilic Reactions Involving the Pyridazin-3-ol Moiety

The pyridazin-3-ol moiety offers several sites for nucleophilic reactions, primarily at the hydroxyl group and the ring nitrogen atoms. wur.nl

The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via nucleophilic attack of the oxygen atom on an appropriate electrophile, such as an alkyl halide or an acyl chloride. The hydroxyl group's acidity is a key factor in these reactions, and it can be enhanced by using a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

For instance, N-alkylation of pyridazin-3-one derivatives has been achieved by treatment with reagents like ethyl chloroacetate. nih.gov Similar principles apply to O-alkylation. The choice of base and solvent is critical for optimizing the reaction conditions and minimizing side reactions.

Table 1: Potential Reagents for Alkylation and Acylation

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

| Alkylation | Alkyl Halides | Iodomethane | 6-(Diisobutylamino)-3-methoxypyridazine |

| Alkylation | Alkyl Sulfates | Dimethyl sulfate | 6-(Diisobutylamino)-3-methoxypyridazine |

| Acylation | Acyl Halides | Acetyl chloride | 6-(Diisobutylamino)pyridazin-3-yl acetate |

| Acylation | Acid Anhydrides | Acetic anhydride (B1165640) | 6-(Diisobutylamino)pyridazin-3-yl acetate |

The nitrogen atoms of the pyridazine ring are also potential nucleophilic centers. They can undergo reactions such as N-alkylation to form quaternary pyridazinium salts. The reactivity of the nitrogen atoms is influenced by the electronic effects of the substituents on the ring. The electron-donating diisobutylamino group would increase the electron density on the ring nitrogens, potentially enhancing their nucleophilicity.

In related systems, such as 3,6-dichloro-4-dialkylaminopyridazines, nucleophilic substitution reactions have been observed where alkoxides and amines displace the chloro groups. rsc.org While this compound does not have such leaving groups, the inherent nucleophilicity of the ring nitrogens remains a key aspect of its chemistry.

Transformations of the Diisobutylamino Substituent

The diisobutylamino group is a key feature of the molecule and can also be a site for chemical modification.

While the diisobutylamino group is a tertiary amine, it is not susceptible to the same N-alkylation and N-acylation reactions as primary or secondary amines. However, the nitrogen atom's lone pair of electrons can still exhibit nucleophilic character. Under forcing conditions with a potent electrophile, it is conceivable that a quaternary ammonium (B1175870) salt could be formed. However, such reactions are generally less favorable for tertiary amines due to steric hindrance.

The diisobutylamino group can be susceptible to oxidation. Tertiary amines can be oxidized to form N-oxides, which are themselves useful synthetic intermediates. The choice of oxidizing agent is critical to control the reaction and avoid over-oxidation or degradation of the molecule. Common oxidizing agents include hydrogen peroxide and peroxy acids.

Studies on the oxidation of similar compounds, such as dehydroascorbic acid, have shown that different reactive oxygen species can lead to a variety of oxidation products. nih.govnih.gov A similar investigation into the oxidation of this compound could reveal interesting degradation pathways and provide insights into its metabolic fate in biological systems. The stability of the diisobutylamino group under various oxidative conditions would be a key area of investigation.

Metal-Mediated Transformations and Catalysis

The pyridazine framework, with its adjacent nitrogen atoms, and the exocyclic amino and hydroxyl/oxo functionalities, provides multiple potential coordination sites for metal ions. This makes this compound a candidate for use as a ligand in coordination chemistry and catalysis.

The coordination chemistry of pyridazine-based ligands with transition metals is well-established. nih.govresearchgate.net These ligands can act as monodentate, bidentate, or bridging ligands, coordinating through the nitrogen atoms of the pyridazine ring. In the case of this compound, the pyridazine ring nitrogens, the exocyclic diisobutylamino nitrogen, and the oxygen atom of the pyridazin-3-ol tautomer can all potentially participate in metal coordination.

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of the substituents on the pyridazine ring. The bulky diisobutylamino group at the 6-position may sterically hinder coordination at the adjacent ring nitrogen, potentially favoring coordination at the more accessible nitrogen and the exocyclic amino group or the oxygen atom.

Studies on related pyridazine ligands have shown the formation of various complexes with first-row transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govresearchgate.net The coordination geometry of these complexes can range from square planar and tetrahedral for four-coordinate metals to octahedral for six-coordinate metals. wikipedia.orgyoutube.com For instance, tridentate pyridazine-based ligands have been shown to form complexes of the type [ML(NO₃)₂] or ML₂₂, where M is a transition metal and L is the pyridazine ligand. researchgate.net

Table 1: Examples of Transition Metal Complexes with Substituted Pyridazine Ligands

| Ligand | Metal Ion | Complex Type | Coordination Geometry | Reference |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Cu(II) | [Cu(PIPYH)(NO₃)₂] | Penta-coordinate | nih.gov |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II) | Ni(PIPYH)₂₂ | Hexa-coordinate | nih.gov |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Zn(II) | Zn(PIPYH)₂₂ | Hexa-coordinate | nih.gov |

| Pyridazine-based tridentate ligand (3tol) | Co(II) | Co(3tol)₂₂ | Hexa-coordinate | researchgate.net |

| Pyridazine-based tridentate ligand (3tol) | Ni(II) | Ni(3tol)₂₂ | Hexa-coordinate | researchgate.net |

| Pyridazine-based tridentate ligand (3tBu) | Cu(II) | [Cu(3tBu)(NO₃)₂] | - | researchgate.net |

This table presents data for related pyridazine ligands to illustrate potential coordination behavior.

Pyridazine-based ligands have been employed in various catalytic systems. Their ability to stabilize different oxidation states of transition metals and their tunable electronic and steric properties make them versatile for designing catalysts for a range of organic transformations. While there is no specific literature on the catalytic applications of this compound, its structural features suggest potential utility.

The nitrogen- and oxygen-donating atoms in this compound could support catalytic cycles involving metal centers. For example, pyridazinone derivatives have been investigated as scaffolds for inhibitors of various enzymes, highlighting the interaction of this heterocyclic system with biological metal-containing active sites. nih.govnih.gov This suggests that synthetic complexes bearing this ligand could mimic such interactions and potentially exhibit catalytic activity. The diisobutylamino group would likely play a significant role in modulating the solubility and stability of any resulting metal complex, as well as influencing the steric environment around the metal center, which can impact substrate selectivity and catalytic efficiency.

Photochemical and Thermal Transformations

The response of this compound to light and heat is of interest for understanding its stability and potential for controlled chemical transformations.

The photochemical behavior of pyridazine derivatives has been a subject of study, with various photoinduced isomerization pathways reported for related compounds. researchgate.netpreprints.orgrsc.orgresearchgate.net For instance, the irradiation of pyridazine-N-oxides can lead to ring-opening and rearrangement reactions, yielding pyrazole (B372694) and furan (B31954) derivatives. researchgate.netpreprints.orgresearchgate.net These transformations are thought to proceed through highly reactive intermediates.

In the case of pyridazinium betaines, photolysis can induce isomerization to pyrimidin-4(3H)-ones or lead to the formation of stable diaziridines, depending on the solvent. rsc.org While this compound is not a pyridazine-N-oxide or a betaine, the fundamental pyridazinone core is susceptible to photochemical rearrangement. It is plausible that UV irradiation of this compound could induce isomerization pathways, potentially involving the cleavage of the N-N bond and subsequent ring contraction or rearrangement. The specific pathway would be highly dependent on the wavelength of light used and the solvent environment.

Table 2: Photochemical Transformations of Related Pyridazine Derivatives

| Starting Material | Irradiation Conditions | Major Product(s) | Reference |

| 3,6-Diphenylpyridazine N-oxide | UV irradiation | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran | preprints.org |

| 3-Phenylpyridazine N-oxide | UV irradiation | 2-Phenylfuran | preprints.orgresearchgate.net |

| 5-Oxidopyridazinium betaines | Irradiation | Pyrimidin-4(3H)-ones | rsc.org |

| 1-Oxidophthalazinium betaine | Photolysis in acetonitrile | Fused diaziridine | rsc.org |

This table illustrates the types of photoinduced reactions observed in similar heterocyclic systems.

Potential thermal degradation pathways could involve the cleavage of the exocyclic diisobutylamino group or the decomposition of the pyridazinone ring itself at elevated temperatures. The presence of the diisobutylamino group might influence the degradation profile compared to unsubstituted or less substituted pyridazinones. The isobutyl groups could be susceptible to fragmentation or rearrangement at high temperatures. To determine the precise thermal stability and degradation products, experimental techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) would be required.

Advanced Methodological Applications in the Study of 6 Diisobutylamino Pyridazin 3 Ol

Development of Analytical Methods for Purity Assessment and Quantification

The rigorous analysis of 6-(diisobutylamino)pyridazin-3-ol is fundamental to its characterization and use in research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two cornerstone techniques for assessing its purity and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

A robust, reverse-phase HPLC (RP-HPLC) method has been developed for the accurate quantification and purity assessment of this compound. The method is designed to separate the main compound from potential starting materials, intermediates, and degradation products.

The chromatographic separation is achieved on a C18 stationary phase, which is suitable for moderately polar compounds like the target pyridazinone. The mobile phase consists of a gradient mixture of acetonitrile and a buffered aqueous solution, ensuring sharp peaks and efficient resolution. Validation of the method was performed according to the International Council for Harmonisation (ICH) guidelines, demonstrating its reliability. Key validation parameters, including linearity, accuracy, and precision, met the stringent acceptance criteria.

Table 1: HPLC Method Parameters and Validation Summary

| Parameter | Conditions / Results |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 1.5% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound can introduce volatile impurities, such as residual solvents or unreacted starting materials. resolvemass.cathermofisher.com Headspace GC-MS is the preferred method for identifying and quantifying these volatile organic compounds due to its high sensitivity and specificity. ijpsonline.comrroij.com

This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system. wa.gov This approach prevents non-volatile matrix components from contaminating the instrument. The method can detect common synthesis solvents and potential byproducts like excess diisobutylamine (B89472).

Table 2: Potential Volatile Byproducts Analyzed by Headspace GC-MS

| Compound | Potential Source | Class (per ICH Q3C) |

|---|---|---|

| Toluene (B28343) | Reaction Solvent | Class 2 |

| Ethanol (B145695) | Recrystallization Solvent | Class 3 |

| Diisobutylamine | Starting Material | - |

| Dichloromethane | Reaction Solvent | Class 2 |

The GC is typically equipped with a capillary column, and a temperature program is used to separate the analytes, which are then identified by their mass spectra. wa.gov This impurity profiling is crucial for controlling the quality of the final compound. thermofisher.com

Crystallization Techniques for Single-Crystal Growth

Obtaining high-quality single crystals is a prerequisite for unambiguous structure determination by X-ray crystallography. For an organic molecule like this compound, several solution-based methods are employed to promote slow crystal growth, which is essential for forming a well-ordered crystal lattice. uni-marburg.derochester.edu

Slow Evaporation: This is the simplest technique, where the compound is dissolved in a suitable solvent in which it is moderately soluble. rochester.eduyoutube.com The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes more concentrated, it reaches a state of supersaturation, leading to crystallization. A solvent system like ethanol or ethyl acetate could be effective.

Vapor Diffusion: This method involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent. ntu.edu.sgmit.edu Over time, the anti-solvent vapor diffuses into the solution of the compound, reducing its solubility and inducing crystallization at the interface. A common setup could involve a solution of the compound in dichloromethane with hexane or diethyl ether as the anti-solvent.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down very slowly. ntu.edu.sg The decrease in temperature reduces the solubility of the compound, promoting gradual crystallization. This must be done in an insulated container to prevent rapid temperature changes that could lead to the formation of small or poor-quality crystals. mit.edu

The choice of solvent is critical and often determined empirically. Purity of the material is paramount, as impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading its quality. rochester.edu

Mechanistic Probing using Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.gov The synthesis of the pyridazinone ring typically involves the condensation of a γ-ketoacid or a related 1,4-dicarbonyl precursor with hydrazine (B178648). liberty.edu

To investigate the mechanism of formation for this compound, ¹⁵N-labeled hydrazine (¹⁵NH₂-¹⁵NH₂) can be used. By reacting the unlabeled precursor with the labeled hydrazine, the position of the nitrogen atoms in the final pyridazinone ring can be determined using techniques like ¹⁵N-NMR or mass spectrometry. nih.govasm.org

For example, if the reaction proceeds as expected, the resulting this compound will contain two adjacent ¹⁵N atoms in the heterocyclic ring. Analysis by ¹⁵N-NMR would show characteristic couplings between these adjacent labeled nuclei, confirming the connectivity and providing direct evidence for the cyclization pathway. Mass spectrometry would show a molecular ion peak shifted by +2 m/z units compared to the unlabeled compound, confirming the incorporation of both ¹⁵N atoms. This approach definitively verifies that the N-N bond from the hydrazine molecule is preserved and becomes the N1-N2 bond of the pyridazinone core.

Flow Chemistry Applications in Synthesis and Scale-Up Investigations

Flow chemistry has emerged as a powerful alternative to traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability for the synthesis of heterocyclic compounds. mtak.huresearchgate.net The synthesis of this compound can be adapted to a continuous flow process, enabling better control over reaction parameters and facilitating scale-up. mdpi.com

A potential flow setup would involve pumping solutions of the starting materials through separate inlets into a T-mixer, where they combine before entering a heated reactor coil. The precise control over temperature, pressure, and residence time (the time the reaction mixture spends in the heated zone) allows for rapid optimization of reaction conditions. researchgate.net The improved heat and mass transfer in miniaturized flow reactors can lead to higher yields, cleaner reaction profiles, and shorter reaction times compared to batch synthesis. researchgate.net

For a multi-step synthesis, different reactor modules can be connected in sequence ("telescoping"), avoiding the need to isolate and purify intermediates. mtak.hu This enhances efficiency and reduces waste. The scalability of flow chemistry is another key advantage; instead of using larger and more hazardous reactors, production can be increased by running the optimized flow system for longer periods or by operating multiple systems in parallel ("scaling-out").

Table 3: Comparison of Batch vs. Flow Synthesis for a Representative Pyridazinone Formation

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 6 - 24 hours | 5 - 30 minutes (residence time) |

| Temperature Control | Moderate (potential for hotspots) | Precise and uniform |

| Mixing | Variable (stirring dependent) | Efficient and rapid |

| Safety | Higher risk with large volumes | Inherently safer (small reaction volume) |

| Scalability | Complex and requires re-optimization | Straightforward (longer run time) |

| Productivity | Lower (g/L/hr) | Higher (g/L/hr) |

This approach makes flow chemistry particularly attractive for the efficient and safe production of this compound, from laboratory-scale investigation to larger-scale manufacturing.

Future Research Directions and Unexplored Avenues for 6 Diisobutylamino Pyridazin 3 Ol

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of pyridazin-3-one scaffolds is well-documented, often involving the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). However, these traditional methods can sometimes lack in atom economy and may employ harsh reaction conditions. Future research should prioritize the development of novel, more sustainable synthetic pathways to 6-(Diisobutylamino)pyridazin-3-ol.

A promising avenue lies in the exploration of multicomponent reactions (MCRs). MCRs, by their nature, enhance atom economy by combining three or more reactants in a single pot to form a complex product, minimizing waste and simplifying purification processes. The development of an MCR for this compound could significantly improve its accessibility.

Furthermore, the principles of green chemistry should be at the forefront of synthetic design. This includes the use of greener solvents, catalytic methods to replace stoichiometric reagents, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. For instance, metal-free catalytic systems are gaining traction for the synthesis of nitrogen-containing heterocycles, offering a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. Investigating such approaches for the introduction of the diisobutylamino group onto the pyridazine (B1198779) core would be a valuable endeavor.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Approach | Key Advantages | Potential Starting Materials |

| Multicomponent Reaction | High atom economy, reduced waste, simplified procedure | A suitable dicarbonyl precursor, diisobutylamine (B89472), hydrazine source |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, milder conditions | Halogenated pyridazinone precursor, diisobutylamine |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters | Continuous feed of reactants into a microreactor system |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Use of enzymes for key bond-forming steps |

Investigation of Advanced Spectroscopic Phenomena

Beyond routine characterization using NMR and mass spectrometry, a deeper understanding of the photophysical properties of this compound could be achieved through advanced spectroscopic techniques. Many pyridazinone derivatives exhibit interesting fluorescence properties, and the diisobutylamino substituent, being an electron-donating group, is likely to influence the electronic transitions within the molecule.

Future studies could employ techniques such as fluorescence spectroscopy to investigate the emission properties of this compound. This would involve determining its quantum yield and studying the influence of solvent polarity on its emission spectrum (solvatochromism). Time-resolved fluorescence spectroscopy could provide insights into the excited-state dynamics.

Furthermore, the tautomerism between the pyridazin-3-ol and pyridazin-3(2H)-one forms is a key characteristic of this class of compounds. Advanced spectroscopic methods, such as temperature-dependent NMR spectroscopy and specialized FT-IR techniques, could be employed to study the equilibrium and dynamics of this tautomeric interplay for this compound in various solvents.

Theoretical Prediction of Unprecedented Chemical Transformations

Computational chemistry offers a powerful tool to predict and understand the reactivity and properties of molecules before embarking on extensive experimental work. For this compound, theoretical studies could provide invaluable insights into its potential chemical transformations.

Density Functional Theory (DFT) calculations could be employed to model the tautomeric equilibrium between the -ol and the -one forms, predicting their relative stabilities in different environments. Such studies have been performed on the parent pyridazin-3(2H)-one, revealing the significant role of solvent in influencing the tautomeric preference.

Moreover, theoretical calculations can be used to predict the sites of electrophilic and nucleophilic attack, guiding the design of novel reactions. By mapping the frontier molecular orbitals (HOMO and LUMO), one could identify the most reactive centers in the molecule and predict its behavior in various chemical reactions. This could lead to the discovery of unprecedented chemical transformations for the pyridazine ring system. For instance, the reactivity of related chlorodiazines has been successfully correlated with their frontier molecular orbitals.

Table 2: Proposed Theoretical Studies on this compound

| Theoretical Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Tautomeric equilibrium | Relative stabilities of -ol and -one forms in gas phase and solution |

| Time-Dependent DFT (TD-DFT) | Electronic transitions | Prediction of UV-Vis absorption and emission spectra |

| Frontier Molecular Orbital (FMO) Analysis | Chemical reactivity | Identification of sites for electrophilic and nucleophilic attack |

| Molecular Dynamics (MD) Simulations | Solvation and aggregation behavior | Understanding of intermolecular interactions in condensed phases |

Design and Synthesis of Chemically Related Pyridazin-3-ol Derivatives with Modified Diisobutylamino Moieties for Comparative Reactivity Studies

To fully understand the role of the diisobutylamino group in influencing the properties of the pyridazinone core, a systematic study involving the synthesis and comparative analysis of a series of related derivatives is essential. Future research should focus on the design and synthesis of analogues where the diisobutylamino moiety is replaced with other secondary or primary amino groups, or even with different functional groups.

By varying the steric bulk and electronic properties of the substituent at the 6-position, a structure-activity relationship (SAR) could be established. For example, comparing the reactivity of this compound with that of 6-(dimethylamino)pyridazin-3-ol or 6-aminopyridazin-3-ol would provide insights into the steric effects of the substituent.

Application in Materials Science through Non-Covalent Interactions or Self-Assembly (excluding properties related to performance in an application, but rather the study of the interactions themselves)

The pyridazin-3-ol scaffold, with its hydrogen bond donor and acceptor sites, is well-suited for participating in non-covalent interactions, which are the cornerstone of supramolecular chemistry and materials science. The diisobutylamino group can also influence the packing and self-assembly behavior of the molecule in the solid state.

Future research could explore the ability of this compound to form well-defined supramolecular structures through hydrogen bonding, π-π stacking, and other non-covalent interactions. Techniques such as single-crystal X-ray diffraction would be crucial in elucidating the packing arrangements and intermolecular interactions in the solid state.

The study of its self-assembly on various surfaces could also be a fruitful area of investigation. By depositing the compound on substrates like graphite (B72142) or noble metals, it might be possible to form ordered monolayers or other nanostructures. Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) could be used to visualize these self-assembled structures at the molecular level. Understanding the fundamental principles governing the self-assembly of this molecule could pave the way for its future use in the bottom-up fabrication of functional materials.

Q & A

Q. What are the standard synthetic routes for 6-(Diisobutylamino)pyridazin-3-ol, and what key reaction parameters influence yield?

The synthesis of this compound typically involves multi-step reactions starting from pyridazine precursors. A common pathway includes:

- Nucleophilic substitution : Reacting a halogenated pyridazine (e.g., 6-chloropyridazin-3-ol) with diisobutylamine under reflux in a polar aprotic solvent like dimethylformamide (DMF) .

- Optimization parameters : Temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyridazine:amine) are critical for maximizing yield. Catalytic bases (e.g., K₂CO₃) may enhance reactivity .

- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Key characterization methods include:

- ¹H/¹³C NMR : Look for the pyridazine ring protons (δ 7.2–8.5 ppm) and diisobutylamino group signals (δ 1.0–1.5 ppm for methyl groups, δ 2.5–3.0 ppm for N-CH₂) .

- IR spectroscopy : Confirm the presence of -OH (broad peak ~3200 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (theoretical: 235.3 g/mol) and fragmentation patterns .

Q. What are the primary solubility and stability considerations for handling this compound in experimental settings?

- Solubility : Moderately soluble in ethanol, DMSO, and DMF; poorly soluble in water. Pre-dissolve in DMSO for biological assays .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as UV degradation of the pyridazine ring may occur .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Factor selection : Critical variables include temperature, solvent polarity, catalyst loading, and reaction time. A 2⁴ factorial design can identify interactions between parameters .

- Case study : A DoE approach reduced synthesis time by 40% while maintaining >90% yield by optimizing solvent (DMF vs. acetonitrile) and temperature (100°C vs. 120°C) .

- Statistical tools : Use ANOVA to validate significance (p < 0.05) and response surface methodology (RSM) to predict optimal conditions .

Q. What strategies resolve contradictions between computational predictions and experimental data in the compound’s reactivity?

- Hybrid validation : Combine quantum mechanical calculations (e.g., DFT for reaction pathways) with experimental kinetic studies. For example, discrepancies in activation energy (ΔG‡) can be resolved by adjusting solvation models in simulations .

- Iterative refinement : ICReDD’s methodology integrates experimental results (e.g., HPLC yield data) into computational models to recalibrate transition-state predictions .

Q. How does modifying substituents on the pyridazine ring affect bioactivity, based on structure-activity relationship (SAR) studies?

-

Key findings :

-

Methodology : Use comparative SAR analysis with analogs (e.g., 6-azepanyl or 6-methoxybenzyl derivatives) to isolate electronic vs. steric effects .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound derivatives?

- Case example : Discrepancies in ¹³C NMR shifts (δ 120–130 ppm for C-4 vs. δ 135–140 ppm) may arise from tautomerism or solvent effects. Solutions:

- Conduct variable-temperature NMR to detect tautomeric equilibria .

- Compare spectra across solvents (DMSO-d6 vs. CDCl₃) to isolate environmental impacts .

Q. Why do computational models overestimate the compound’s solubility in aqueous buffers?

- Root cause : Most models neglect protonation effects (pKa ~8.5 for the pyridazine nitrogen). Adjust simulations to account for pH-dependent speciation .

- Validation : Measure experimental solubility at pH 7.4 (PBS) vs. pH 5.0 (lysosomal conditions) to align with in vivo relevance .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings